molecular formula C13H11NO4 B13763607 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one CAS No. 59442-99-8

4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one

Cat. No.: B13763607
CAS No.: 59442-99-8
M. Wt: 245.23 g/mol
InChI Key: UEDHWVHQNDCRFF-UHFFFAOYSA-N
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Description

4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is an organic compound with the chemical formula C13H11NO4. It is a yellow crystalline solid, soluble in alcohol and ester solvents. This compound is known for its unique structure, which includes a furoquinoline core with methoxy groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one can be synthesized through various methods. One common method involves the hydroxymethylation and methoxylation of a quinoline derivative. The reaction conditions typically include the use of strong bases and methanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are reduced forms of the original compound, often with hydroxyl groups replacing the methoxy groups.

    Substitution: The major products are substituted quinoline derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
  • 4-Methoxyfuro[2,3-b]quinolin-7-ol
  • 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol

Uniqueness

4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is unique due to its specific substitution pattern on the furoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

59442-99-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

4,6-dimethoxyfuro[2,3-b]quinolin-7-ol

InChI

InChI=1S/C13H11NO4/c1-16-11-5-8-9(6-10(11)15)14-13-7(3-4-18-13)12(8)17-2/h3-6,15H,1-2H3

InChI Key

UEDHWVHQNDCRFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)O

Origin of Product

United States

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